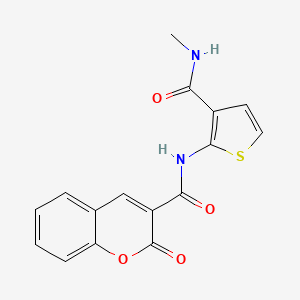
N-(3-(methylcarbamoyl)thiophen-2-yl)-2-oxo-2H-chromene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-(methylcarbamoyl)thiophen-2-yl)-2-oxo-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C16H12N2O4S and its molecular weight is 328.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Microwave-Assisted Synthesis in Organic Chemistry
A study by Raval et al. (2012) explores the microwave-assisted synthesis of compounds related to N-(3-(methylcarbamoyl)thiophen-2-yl)-2-oxo-2H-chromene-3-carboxamide. This environmentally benign procedure yields a variety of compounds with significant antibacterial and antifungal activities. The study highlights the efficiency of microwave techniques in organic synthesis, offering faster reaction rates and better yields (Raval, Naik, & Desai, 2012).
Antioxidant and Antibacterial Applications
Subbareddy and Sumathi (2017) report the synthesis of chromene-3-carboxamide derivatives, including molecules structurally related to this compound, showing promising antioxidant and antibacterial properties. This indicates potential applications in medicinal chemistry and drug discovery (Subbareddy & Sumathi, 2017).
Chemosensor Development
Meng et al. (2018) discuss the development of a fluorescence chemosensor using a compound similar to this compound. This sensor shows high selectivity and sensitivity towards certain ions, illustrating the compound's potential in analytical chemistry and environmental monitoring (Meng et al., 2018).
Crystallographic and Structural Analysis
Gomes et al. (2015) conduct a study on the crystal structures of N-(4-halophenyl)-4-oxo-4H-chromene-3-carboxamides, closely related to the compound . Their research provides insights into the molecular structure and potential interactions, relevant for material science and molecular engineering (Gomes, Low, Cagide, & Borges, 2015).
Synthesis of Innovative Coumarin Derivatives
Ramaganesh et al. (2010) describe the synthesis and biological evaluation of coumarin derivatives containing the thiazolidin-4-one ring, which are structurally akin to this compound. These compounds exhibit notable antibacterial activity, underscoring their potential in developing new antimicrobial agents (Ramaganesh, Bodke, & Venkatesh, 2010).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Thiophene derivatives, including N-(thiophen-2-yl) nicotinamide derivatives, are significant lead compounds that can be used for further structural optimization . They have potential applications in various fields, including medicinal chemistry and materials science . For instance, compound 4f is a promising fungicide candidate against cucumber downy mildew that can be used for further development .
Propriétés
IUPAC Name |
N-[3-(methylcarbamoyl)thiophen-2-yl]-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O4S/c1-17-13(19)10-6-7-23-15(10)18-14(20)11-8-9-4-2-3-5-12(9)22-16(11)21/h2-8H,1H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVMKWGAZWHPVBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC=C1)NC(=O)C2=CC3=CC=CC=C3OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
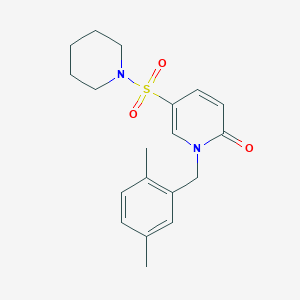

![[(1-Cyano-1-cyclopropylethyl)carbamoyl]methyl 3-hexyl-4-oxo-3,4-dihydrophthalazine-1-carboxylate](/img/structure/B2490741.png)
![1-([2,3'-Bipyridin]-3-ylmethyl)-3-cyclopentylurea](/img/structure/B2490742.png)
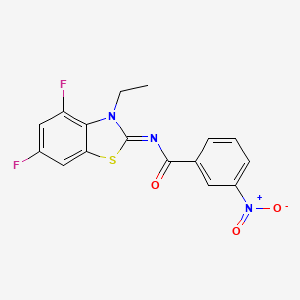
![4-(1-methyl-1H-pyrazol-4-yl)-N-(2-methylbenzo[d]thiazol-5-yl)-3,4-dihydroisoquinoline-2(1H)-carboxamide](/img/structure/B2490744.png)
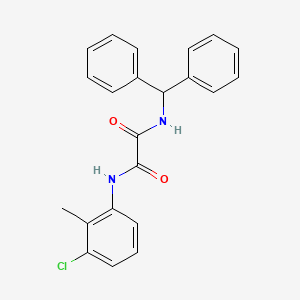
![N-(4-methoxybenzo[d]thiazol-2-yl)-2-tosylacetamide](/img/structure/B2490748.png)
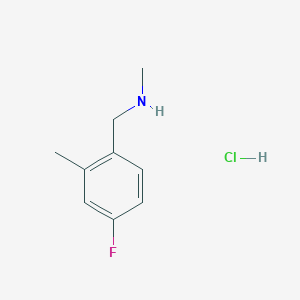
![N,1-Dimethyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyrazole-3-carboxamide](/img/structure/B2490755.png)
![2-[5-[4-(Trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2490756.png)
![1-(2-Methoxypyridin-4-yl)-4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-2-one](/img/structure/B2490757.png)
![2-amino-6-(1,3-benzodioxol-5-ylmethyl)-7-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2490758.png)

